REACTION_CXSMILES
|
[CH:1]1([NH:4][S:5]([C:8]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:9]=2[CH2:10][NH:11]C(=O)C)(=[O:7])=[O:6])[CH2:3][CH2:2]1.Cl>C(O)C>[NH2:11][CH2:10][C:9]1[CH:15]=[C:16]([F:19])[CH:17]=[CH:18][C:8]=1[S:5]([NH:4][CH:1]1[CH2:2][CH2:3]1)(=[O:6])=[O:7]
|
Name
|
N-[2-(cyclopropylsulfamoyl)-5-fluorobenzyl]acetamide
|
Quantity
|
2.22 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)NS(=O)(=O)C1=C(CNC(C)=O)C=C(C=C1)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solvent was evaporated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=C(C=CC(=C1)F)S(=O)(=O)NC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 31.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |